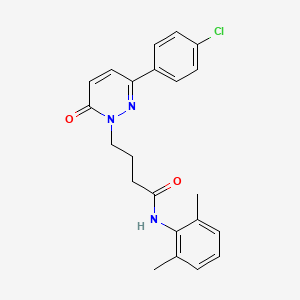

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,6-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c1-15-5-3-6-16(2)22(15)24-20(27)7-4-14-26-21(28)13-12-19(25-26)17-8-10-18(23)11-9-17/h3,5-6,8-13H,4,7,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBDXKXUIBRPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The chlorophenyl and dimethylphenyl groups can be substituted with other functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential biological activities, particularly as a therapeutic agent. The pyridazinone moiety is commonly associated with kinase inhibitors, which are crucial in treating diseases like cancer. Research has shown that compounds with similar structures can effectively inhibit specific kinases involved in tumor growth and progression.

Case Studies

- Kinase Inhibition : Preliminary studies suggest that this compound may interact with various biological targets, including kinases. For instance, research on related pyridazinone derivatives has demonstrated their ability to inhibit specific kinases, leading to reduced cell proliferation in cancer models.

- Neurological Applications : Given the role of certain kinases in neurological pathways, there is potential for this compound to be explored for neuroprotective effects or treatment of neurodegenerative diseases.

Synthesis and Production

The synthesis of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide typically involves multi-step organic reactions. Techniques such as continuous flow reactors are employed to optimize yield and purity during industrial production. This method enhances the efficiency of the synthesis process while maintaining the integrity of the compound's structure.

The biological activities attributed to this compound are noteworthy. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies.

Potential Mechanisms

- Enzyme Interaction : The presence of the pyridazinone ring suggests interactions with enzymes that regulate inflammatory pathways. This could lead to the development of new anti-inflammatory drugs.

- Receptor Modulation : The compound may also interact with various receptors involved in pain signaling, providing a dual mechanism for therapeutic action.

Comparative Analysis with Related Compounds

To understand the efficacy and potential applications of this compound better, it is beneficial to compare it with similar compounds.

| Compound Name | Structure | Key Application |

|---|---|---|

| Compound A | Structure A | Kinase Inhibitor |

| Compound B | Structure B | Anti-inflammatory |

| Compound C | Structure C | Neurological Agent |

This table illustrates how different structural modifications can lead to varying biological activities and therapeutic potentials.

Future Research Directions

Future research should focus on:

- In vivo Studies : Conducting comprehensive studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Understanding the exact mechanisms through which it exerts its biological effects.

- Clinical Trials : If preliminary studies yield positive results, advancing to clinical trials will be essential for evaluating safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

- 2-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

- 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide

Uniqueness

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is unique due to its specific substitution pattern on the pyridazinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound, characterized by a pyridazinone core and various substituents, may exhibit significant pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 409.9 g/mol. The structure includes a chlorophenyl group and a dimethylphenyl moiety attached to the butanamide backbone.

| Property | Value |

|---|---|

| Molecular Formula | C23H24ClN3O2 |

| Molecular Weight | 409.9 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound may have various biological activities, including enzyme inhibition and receptor modulation. Its structure suggests potential interactions with specific biological targets, which can be explored through various assays.

The mechanism of action is believed to involve the interaction with specific enzymes or receptors. The compound may fit into active sites, potentially inhibiting or modulating their activity. This can affect several biochemical pathways related to disease processes.

Case Studies and Research Findings

-

Cholinesterase Inhibition

A study investigated the cholinesterase inhibitory activity of derivatives related to the pyridazinone structure. The findings suggested that compounds similar to this compound could inhibit cholinesterase enzymes effectively, indicating potential applications in treating neurodegenerative diseases like Alzheimer's disease . -

Kinase Inhibition

Another study focused on kinase inhibitors derived from similar structures. The results showed that compounds with a similar backbone exhibited potent activity against c-KIT kinase and related mutants, suggesting that this compound might also serve as a lead for developing new cancer therapies targeting specific mutations in kinases . -

Antitumor Activity

Research has highlighted the antitumor potential of pyridazinone derivatives, with some showing efficacy against various cancer cell lines. This suggests that this compound could be evaluated for its cytotoxic effects in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,6-dimethylphenyl)butanamide, and how is its purity validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyridazinone derivatives, a common approach involves refluxing intermediates (e.g., chlorophenyl-substituted pyridazinones) with 2,6-dimethylphenylbutanamide precursors in dichloromethane (DCM) or methanol (MeOH) under basic conditions (e.g., K₂CO₃). Elution gradients (e.g., DCM-MeOH 0–4%) are used for purification, yielding solids with moderate efficiency (42–62%) .

- Characterization : Purity is confirmed via IR spectroscopy (C=O stretches at 1,642–1,681 cm⁻¹) and ¹H-NMR. Key NMR signals include aromatic protons (δ 6.8–7.5 ppm) and dimethylphenyl groups (δ 2.2–2.8 ppm). Mass spectrometry (MS) validates molecular weight .

Q. What structural motifs in this compound are critical for its bioactivity?

- The 4-chlorophenyl group enhances lipophilicity and target binding, while the pyridazinone core provides hydrogen-bonding sites for enzyme interactions. The 2,6-dimethylphenyl moiety sterically shields the amide bond, improving metabolic stability. These features are consistent with analogs showing antiviral or enzyme-modulating activity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s pharmacological potential against viral targets?

- Cell-based assays : Test inhibition of viral replication (e.g., MERS-CoV) in HEK cells using plaque reduction neutralization. Cytotoxicity is assessed via MTT assays, with IC₅₀ values compared to controls. Structural analogs with trifluoromethyl or morpholine substitutions show 0.52–0.60% cytotoxicity, suggesting a narrow therapeutic window .

- Mechanistic studies : Use surface plasmon resonance (SPR) or molecular docking to identify binding interactions with viral proteases (e.g., 3CLpro). Pyridazinone derivatives often target catalytic cysteine residues .

Q. How do substituent variations at the pyridazinone and phenyl positions affect bioactivity?

- Chlorophenyl vs. fluorophenyl : Fluorine substitution reduces cytotoxicity (e.g., 0.568% vs. 0.602%) but may lower binding affinity due to weaker hydrophobic interactions .

- Piperazine modifications : Adding 4-(4-fluorophenyl)piperazine (as in analog 6g) improves solubility but may alter off-target effects. SAR studies should correlate logP values with activity .

Q. How should conflicting cytotoxicity data in literature be addressed methodologically?

- Standardize assays : Use identical cell lines (e.g., HEK) and passage numbers. Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate via orthogonal methods : Compare MTT results with ATP-based luminescence assays. For example, discrepancies in analog 6h (51% yield vs. 10% in other studies) may arise from reaction temperature or catalyst purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.